molecular formula C13H20N6O B11731178 4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11731178
M. Wt: 276.34 g/mol
InChI Key: VMLYOWOEPVQYEU-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide is a complex heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functional group modifications. Common synthetic routes include cyclization reactions of hydrazones with α-bromo ketones under mild conditions .

Industrial Production Methods

Industrial production methods often employ eco-friendly procedures such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide stands out due to its specific functional groups and the resulting unique biological and chemical properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Properties

Molecular Formula

C13H20N6O

Molecular Weight

276.34 g/mol

IUPAC Name

4-amino-2-ethyl-N-[3-(3-methylpyrazol-1-yl)propyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H20N6O/c1-3-19-12(11(14)9-16-19)13(20)15-6-4-7-18-8-5-10(2)17-18/h5,8-9H,3-4,6-7,14H2,1-2H3,(H,15,20)

InChI Key

VMLYOWOEPVQYEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCCN2C=CC(=N2)C

Origin of Product

United States

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